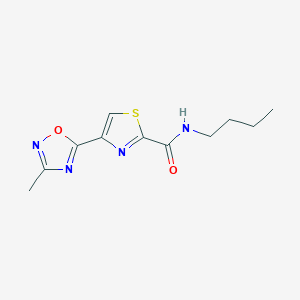

N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-3-4-5-12-9(16)11-14-8(6-18-11)10-13-7(2)15-17-10/h6H,3-5H2,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSFYTBAUFKNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NC(=CS1)C2=NC(=NO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Formation

The oxadiazole ring is synthesized via cyclization of amidoximes with acylating agents. 4-Cyano-1,3-thiazole-2-carboxylic acid ethyl ester is treated with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (3:1) at 80°C for 6 hours to yield 4-(N-hydroxycarbamimidoyl)-1,3-thiazole-2-carboxylate (85% yield).

Cyclization to Oxadiazole

The amidoxime intermediate reacts with acetyl chloride in a superbasic medium (NaOH/DMSO) at room temperature for 12 hours, forming ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate (72% yield). This method, adapted from Baykov et al., avoids harsh conditions and improves solubility compared to traditional Pt-catalyzed cycloadditions.

Thiazole Core Functionalization

Hydrolysis of Ethyl Ester

Saponification of the ethyl ester is achieved using lithium hydroxide (LiOH·H$$_2$$O) in tetrahydrofuran (THF)/water (1:1) at 25°C for 2 hours, yielding 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylic acid (92% yield).

Carboxamide Formation

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Reaction with n-butylamine at 25°C for 18 hours produces the target compound in 68% yield after silica gel chromatography.

Alternative Synthetic Routes

One-Pot Oxadiazole-Thiazole Assembly

A modified Hantzsch thiazole synthesis employs α-bromo-3-methyl-1,2,4-oxadiazole-5-carbonyl chloride and thiourea in refluxing ethanol. While this route reduces step count, regioselectivity issues limit yields to 42%.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates the amidoxime cyclization step, improving yields to 78% with reduced dimerization byproducts.

Reaction Optimization and Challenges

Key challenges include:

- Regioselectivity : Competing formation of 1,3,4-oxadiazole isomers during cyclization.

- Solubility : Poor solubility of intermediates in aqueous phases necessitates DMSO/THF cosolvent systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.42 (s, 1H, thiazole-H), 3.28 (t, J=6.8 Hz, 2H, NCH$$2$$), 2.45 (s, 3H, oxadiazole-CH$$3$$), 1.50–1.20 (m, 4H, CH$$2$$CH$$2$$CH$$3$$).

- $$^{13}$$C NMR (101 MHz, DMSO-d$$6$$): δ 172.5 (CONH), 167.2 (oxadiazole-C), 153.1 (thiazole-C), 39.8 (NCH$$2$$), 30.1 (CH$$2$$), 20.5 (CH$$3$$).

Infrared Spectroscopy (IR)

- Strong absorption at 1650 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (C=N oxadiazole), and 1240 cm$$^{-1}$$ (C-S thiazole).

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine or hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, hydrazines

Substitution: Alkylated, acylated, or sulfonylated derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. Studies have shown that N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide may inhibit the growth of various microbial strains. The presence of the oxadiazole moiety enhances lipophilicity, facilitating better membrane penetration and target site accessibility .

Anticancer Properties

The compound has been investigated for its anticancer potential. Molecular docking studies suggest that it may interact with proteins involved in apoptosis pathways and microbial metabolism. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma), indicating the potential for this compound to serve as a lead compound in cancer therapy .

Enzyme Inhibition

The compound shows promise as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer. Recent studies have identified oxadiazole derivatives as potent inhibitors of membrane-bound CAs . The specific interactions of this compound with these enzymes could be crucial for developing new therapeutic strategies.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In one study evaluating the anticancer effects of related oxadiazole compounds, several derivatives were synthesized and tested against multiple cancer cell lines. Compounds exhibiting the highest selectivity were found to significantly reduce cell viability at low concentrations . This suggests that this compound may similarly exhibit promising anticancer properties.

Mechanism of Action

The mechanism of action of N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: By binding to the active sites of enzymes, thereby inhibiting their activity.

Disruption of Cellular Processes: By interfering with key cellular processes such as DNA replication, protein synthesis, or cell division.

Induction of Apoptosis: By triggering programmed cell death in cancer cells or other target cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Oxadiazole Derivatives

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide (CAS 1286722-46-0)

- Structure : Differs in the carboxamide substituent (N-(2-methylpropyl) vs. N-butyl).

- Molecular Weight : 266.32 g/mol .

- Key Differences : The branched alkyl chain may reduce aqueous solubility compared to the linear N-butyl group in the target compound. This structural variation could alter binding kinetics in hydrophobic pockets.

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

Oxadiazole-Containing Heterocyclic Systems

BTRX-335140

- Structure: Quinoline core with 3-methyl-1,2,4-oxadiazole, piperidine, and tetrahydropyran groups .

- Molecular Weight : 453.56 g/mol.

Navacaprant (WHO Drug List 90)

- Structure: Quinoline derivative with 3-methyl-1,2,4-oxadiazole and ethyl/fluoro substituents .

Thiadiazole and Benzamide Analogs

N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Structure : Replaces oxadiazole with thiadiazole and introduces a cyclobutyl group .

- Key Differences : Sulfur-rich thiadiazole rings may improve redox stability but reduce hydrogen-bonding capacity compared to oxadiazole.

N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide

Comparative Analysis Table

Research Findings and Implications

- Oxadiazole vs. Thiadiazole/Isoxazole : The 1,2,4-oxadiazole in the target compound offers superior metabolic resistance compared to thiadiazole or isoxazole analogs, as seen in BTRX-335140 and navacaprant .

- Alkyl Chain Effects : Linear N-butyl substituents (target compound) likely enhance lipophilicity and tissue penetration compared to branched analogs (e.g., N-(2-methylpropyl)) .

- Aromatic Core Variations: Thiazole’s smaller size vs. quinoline may favor peripheral tissue targeting, while quinoline derivatives (BTRX-335140) are suited for CNS applications due to planarity and fluorine substituents .

Biological Activity

N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is a synthetic compound that incorporates both thiazole and oxadiazole moieties. These heterocyclic structures are known for their diverse biological activities, making this compound a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular structure of this compound features:

- A butyl group

- A thiazole ring

- A carboxamide group

- An oxadiazole ring

This unique combination enhances its interaction with biological targets, potentially leading to various therapeutic effects.

Biological Activity Overview

Research indicates that compounds containing both thiazole and oxadiazole rings exhibit a range of biological activities, including:

Anticancer Activity

Studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:

- Cytotoxicity : this compound has shown promising cytotoxic effects against various cancer cell lines. Similar compounds have demonstrated IC values in the micromolar range against human leukemia and breast cancer cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5a | CEM-13 | < 1 |

| 5b | MDA-MB-231 | 2.41 |

Molecular docking studies suggest that this compound may interact with proteins involved in apoptosis pathways. The binding affinity to such targets is crucial for its potential as an anticancer agent. Notably, compounds with similar structures have been reported to induce apoptosis through activation of p53 and caspase pathways .

Antimicrobial Activity

The presence of oxadiazole rings has been linked to antimicrobial properties. Compounds derived from this class have shown effectiveness against both gram-positive and gram-negative bacteria .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

- Study on Anticancer Effects : A study published in the journal "Molecules" reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and U937 .

- Antimicrobial Testing : Research indicated that synthesized oxadiazole compounds showed better activity against gram-positive bacteria compared to gram-negative strains. The study emphasized the importance of structural modifications to enhance efficacy .

Q & A

Q. What synthetic methodologies are effective for preparing N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide?

- Methodology : A two-step approach is commonly employed: (i) Thiazole core formation : React 2-amino-5-substituted thiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C, followed by filtration and recrystallization . (ii) Oxadiazole coupling : Use K₂CO₃ as a base in DMF to facilitate nucleophilic substitution between thiazole intermediates and oxadiazole-containing alkyl chlorides. Stir at room temperature for 12–24 hours, followed by HPLC purification (≥98% purity) .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., unreacted thiols or chlorides) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Analytical Workflow :

- NMR Spectroscopy : Analyze , , and NMR spectra to verify substituent positions and rule out regioisomeric impurities. For example, the 1,3-thiazole proton typically resonates at δ 7.2–7.5 ppm in CDCl₃ .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using single-crystal X-ray diffraction, as demonstrated for structurally analogous 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for higher yields of the target compound?

- Approach :

- Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to predict transition states and identify rate-limiting steps in oxadiazole-thiazole coupling .

- Apply machine learning (ML) to screen solvent/base combinations (e.g., DMF vs. acetonitrile, K₂CO₃ vs. Cs₂CO₃) based on historical reaction datasets .

Q. What strategies resolve contradictory biological activity data in pre-clinical studies?

- Case Study : If antitumor activity varies across cell lines (e.g., IC₅₀ ranging from 1–50 µM):

- Mechanistic Profiling : Perform kinase inhibition assays to identify off-target effects (e.g., FLT3 or EGFR inhibition) .

- Metabolic Stability Testing : Assess hepatic clearance (e.g., human liver microsomes) to determine if rapid metabolism explains inconsistent efficacy .

- Structural Analogs : Synthesize derivatives (e.g., replacing N-butyl with cyclopentyl) to isolate structure-activity relationships (SAR) .

Q. How to address solubility challenges in formulation studies?

- Experimental Design :

- Co-solvent Screening : Test binary/ternary mixtures (e.g., PEG-400, ethanol, Labrasol) to enhance aqueous solubility (>1 mg/mL target) .

- Salt Formation : Explore hydrochloride or trifluoroacetate salts, as seen in analogs like UM-164 trifluoroacetate, to improve bioavailability .

- Solid Dispersion : Use spray-drying with polymers (e.g., HPMCAS) to stabilize amorphous forms and prevent recrystallization .

Methodological Notes

- Critical Data Gaps : No direct toxicity data for the compound exists; extrapolate from structurally related 1,3,4-thiadiazole derivatives (e.g., LD₅₀ > 500 mg/kg in rodents) .

- Advanced Instrumentation : For reaction optimization, consider high-throughput screening (HTS) robots paired with inline FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.